2,5-Dichloropyridine-3-sulfonyl chloride
Overview
Description
2,5-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various chemical reactions and its utility as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method involves the reaction of 2,5-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include arylboronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling with an arylboronic acid would produce a biaryl compound .
Scientific Research Applications
2,5-Dichloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl products .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloropyridine-5-sulfonyl chloride
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,5-Dichloropyridine
Uniqueness
2,5-Dichloropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo both nucleophilic substitution and coupling reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dichloropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMVRXXYNPDVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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